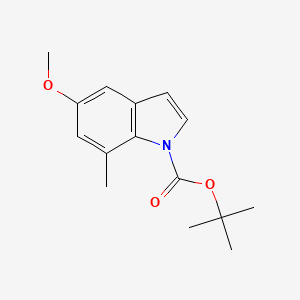

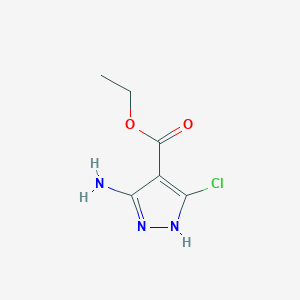

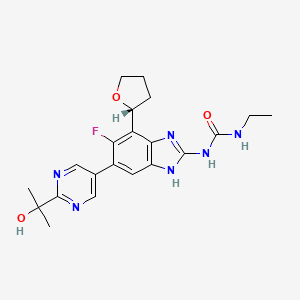

![molecular formula C18H16O4 B3027851 4b,9b-Dihydroxy-7-isopropyl-4bH-indeno[1,2-b]benzofuran-10(9bH)-one CAS No. 1416230-61-9](/img/structure/B3027851.png)

4b,9b-Dihydroxy-7-isopropyl-4bH-indeno[1,2-b]benzofuran-10(9bH)-one

Overview

Description

The compound “4b,9b-Dihydroxy-7-isopropyl-4bH-indeno[1,2-b]benzofuran-10(9bH)-one” is a benzofuran derivative . Benzofuran is a fundamental structural unit in a variety of biologically active natural products as well as synthetic materials . Benzofuran derivatives possess several biological properties such as anti-inflammatory, antimicrobial, antifungal, antihyperglycemic, analgesic, antiparasitic, and antitumor activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has become an important goal of several research groups due to their biological importance . For instance, “4b,9b-Dihydroxy-7,8-dihydro-4bH-indeno[1,2-b]benzofuran-9,10(6H,9bH)-dione monohydrate” was synthesized .Molecular Structure Analysis

The structure of the molecule has been optimized and the structural parameters have been calculated by DFT/B3LYP method with 6-311++G(d,p) basis set . X-ray crystallography, 1 H, 13 C NMR and IR spectral studies confirmed the structure .Chemical Reactions Analysis

The electronic properties such as HOMO and LUMO energies and associated frontier energy band gap were calculated . The lower value of frontier orbital energy gap and a higher value of dipole moment suggest that the title compound is highly reactive .Physical And Chemical Properties Analysis

The fundamental vibrational wavenumbers as well as their intensities were calculated and excellent agreement between observed and calculated wavenumbers has been achieved . The nonlinear optical (NLO) behavior of the title compound has been achieved by dipole moment, polarizability and first static hyperpolarizability .Scientific Research Applications

Antimicrobial and Enzymatic Activity

4b,9b-Dihydroxy-7-isopropyl-4bH-indeno[1,2-b]benzofuran-10(9bH)-one has demonstrated potential antimicrobial activity, comparable to that of clinically used antimicrobial agents. It shows selective and moderate inhibitory activity on butyryl cholinesterase enzyme, suggesting its potential as a lead compound for the synthesis of more bioactive derivatives (Mehdi et al., 2011).

Quantum Chemical Study and Nonlinear Optical Behavior

This compound has been the subject of a detailed theoretical quantum chemical study. Its structural parameters, vibrational wavenumbers, and electronic properties like HOMO and LUMO energies have been calculated. It exhibits nonlinear optical (NLO) behavior, indicated by a large value of hyperpolarizability, which suggests its usefulness as an NLO material (Hasan et al., 2015).

Chemoselective Synthesis Applications

The compound is involved in chemoselective synthesis processes. Its oxidation has been investigated using different conditions, leading to the formation of various derivative compounds. These findings highlight its versatility in organic synthesis (Firoozi et al., 2018).

Crystal Structure and Molecular Interaction Studies

Its crystal structure has been determined, revealing significant molecular interactions like π-π stacking and hydrogen bonding, which stabilize its molecular lattice. This analysis is crucial for understanding the compound's properties and potential applications (Aggarwal et al., 2017).

Synthesis of Novel Derivatives

Research has been conducted on the synthesis of novel derivatives of this compound. These studies have led to the creation of functionally substituted indenes and benzofurans, expanding the range of potential applications in various fields of chemistry (Velikorodov et al., 2021).

Enantioselective Synthesis

The compound has been used in enantioselective synthesis processes. Aerobic oxidative cyclization of related compounds has been carried out in an enantioselective manner, highlighting its potential in the synthesis of stereochemically complex molecules (Masutani et al., 2002).

Molecular Structure Analysis and NLO Profiling

There has been a computational analysis of its molecular structure, electronic properties, Hirshfeld surface analysis, and third-order nonlinear optical profiling. This provides a comprehensive understanding of its physical and chemical properties, which are essential for its application in material science (Priya et al., 2021).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, benzofuran derivatives have been prepared and introduced as antibacterial agents . For instance, some benzofurans were designed and synthesized as DNA gyrase B inhibitors of Mycobacterium tuberculosis (MTB) .

Future Directions

properties

IUPAC Name |

4b,9b-dihydroxy-7-propan-2-ylindeno[1,2-b][1]benzofuran-10-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-10(2)11-7-8-14-15(9-11)22-18(21)13-6-4-3-5-12(13)16(19)17(14,18)20/h3-10,20-21H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLDSCJATRXZIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(C(=O)C4=CC=CC=C4C3(O2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4b,9b-Dihydroxy-7-isopropyl-4bH-indeno[1,2-b]benzofuran-10(9bH)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

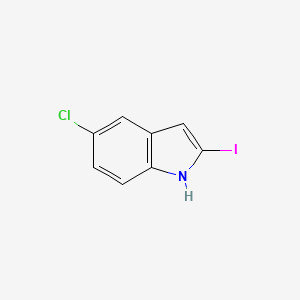

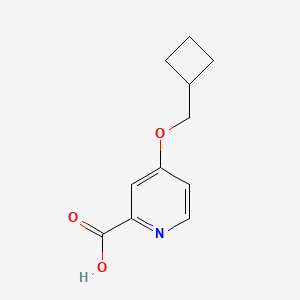

![7-Chloroimidazo[1,2-b]pyridazine](/img/structure/B3027773.png)

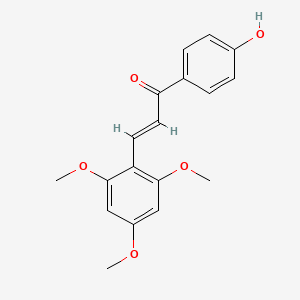

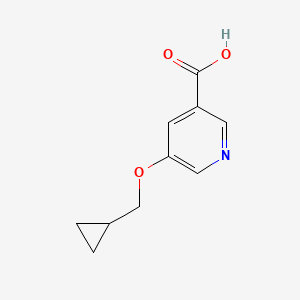

![3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B3027778.png)

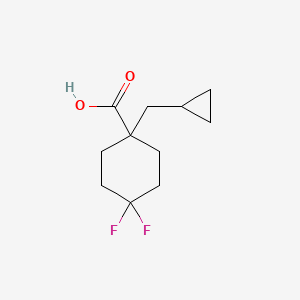

![2-([1,1':3',1''-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3027784.png)